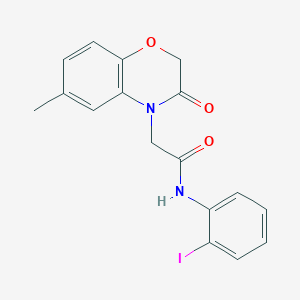

![molecular formula C20H20N4O4S B4446229 ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)

ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidine derivatives involves a one-pot three-component synthesis process. This method, described by Fang and Wei (2012), uses an efficient domino three-component process including an aza-Wittig reaction/heterocyclisation, utilizing sodium ethoxide as a catalyst. The process begins with ethyl 4-[(triphenylphosphanylidene)amino]-2,3-dihydro-3-phenyl-2-thioxothiazole-5-carboxylate reacting with aromatic isocyanates to produce carbodiimide intermediates, which then react with piperazines to yield the corresponding guanidine intermediates. These are cyclised to give thiazolo[3,2-a]pyrimidine derivatives in good yields (Fang & Wei, 2012).

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives and related compounds has been extensively studied using various spectroscopic techniques. For instance, synthesis and characterization efforts often include NMR, IR, and mass spectrometry to confirm the structure of the synthesized compounds, as demonstrated in the work of Mohamed (2021), which involved the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives (Mohamed, 2021).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidine derivatives undergo various chemical reactions that lead to the formation of new heterocyclic systems. These reactions include hydrolysis, cyclization, and reactions with various reagents to transform the core structure into related fused heterocyclic systems, exhibiting in some cases excellent biocidal properties against a range of microorganisms (Youssef et al., 2011).

Physical Properties Analysis

The physical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are often determined using a combination of chromatography, X-ray crystallography, and solubility tests. The research by Sanjeevarayappa et al. (2015) on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provides an example of how structural confirmation through X-ray diffraction studies can offer insights into the physical characteristics of such compounds (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties of thiazolo[3,2-a]pyrimidine derivatives, including their reactivity, stability, and interaction with biological targets, are of paramount interest. Studies often focus on the synthesis and evaluation of these compounds for their potential as bioactive molecules. For example, the synthesis of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives evaluated as glucokinase activators demonstrates the potential of thiazolo[3,2-a]pyrimidine derivatives in the development of dual-acting hypoglycemic agents (Song et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Derivatives of thiazolo[3,2-a]pyrimidine, to which this compound belongs, are known to bind with high affinity to multiple receptors . This suggests that the compound could interact with a variety of biological targets, potentially leading to diverse therapeutic effects.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. The thiazolo[3,2-a]pyrimidine moiety in the compound can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and its biological target . This suggests that the compound could interact with its targets in a highly specific manner, leading to changes in cellular function.

Biochemical Pathways

These include antiviral, anti-inflammatory, anticancer, and antimicrobial activities , suggesting that the compound could affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad-spectrum biological activities of thiazolo[3,2-a]pyrimidine derivatives , it is plausible that the compound could induce a variety of molecular and cellular changes, potentially leading to therapeutic effects.

Propriétés

IUPAC Name |

ethyl 4-(5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-2-28-20(27)23-10-8-22(9-11-23)17(25)15-12-21-19-24(18(15)26)16(13-29-19)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQLNBQYKKSAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)

![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)

![N-(2,6-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446170.png)

![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)

![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446194.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4446199.png)

![7-cyclohexyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446206.png)

![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)

![1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)

![2-({3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B4446224.png)